molecular formula C18H13ClN2O3 B11562283 N-{(Z)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-3-methylaniline

N-{(Z)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-3-methylaniline

Cat. No.: B11562283
M. Wt: 340.8 g/mol
InChI Key: BZIJDICPDDOUAP-UHFFFAOYSA-N
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Description

(Z)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-(3-METHYLPHENYL)METHANIMINE is a complex organic compound characterized by its unique structural features It contains a furan ring substituted with a 2-chloro-4-nitrophenyl group and a methanimine group attached to a 3-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-(3-METHYLPHENYL)METHANIMINE typically involves a multi-step process. One common method includes the following steps:

    Preparation of 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde: This intermediate can be synthesized by reacting 2-chloro-4-nitrobenzaldehyde with furan-2-carbaldehyde under specific conditions.

    Formation of the imine: The intermediate is then reacted with 3-methylaniline in the presence of a suitable catalyst to form the final product, (Z)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-(3-METHYLPHENYL)METHANIMINE.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-(3-METHYLPHENYL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Products include various oxides depending on the reaction conditions.

    Reduction: The major product is the corresponding amine.

    Substitution: Products vary based on the nucleophile used, resulting in different substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-(3-METHYLPHENYL)METHANIMINE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

The compound’s biological activity is of interest in the study of enzyme interactions and cellular processes. It can be used as a probe to investigate the mechanisms of various biochemical reactions.

Medicine

In medicine, this compound has potential applications in drug development. Its structural features make it a candidate for designing new therapeutic agents targeting specific biological pathways.

Industry

Industrially, (Z)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-(3-METHYLPHENYL)METHANIMINE can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (Z)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-(3-METHYLPHENYL)METHANIMINE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s nitro group can participate in redox reactions, while the furan and phenyl rings provide structural stability and facilitate binding to target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde
  • 2-chloro-4-nitrobenzaldehyde
  • 3-methylaniline

Uniqueness

(Z)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-(3-METHYLPHENYL)METHANIMINE is unique due to its combination of functional groups and structural features. The presence of both a nitro group and a furan ring in the same molecule provides distinct chemical reactivity and potential biological activity compared to its similar compounds.

Properties

Molecular Formula

C18H13ClN2O3

Molecular Weight

340.8 g/mol

IUPAC Name

1-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(3-methylphenyl)methanimine

InChI

InChI=1S/C18H13ClN2O3/c1-12-3-2-4-13(9-12)20-11-15-6-8-18(24-15)16-7-5-14(21(22)23)10-17(16)19/h2-11H,1H3

InChI Key

BZIJDICPDDOUAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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